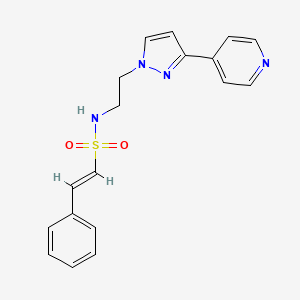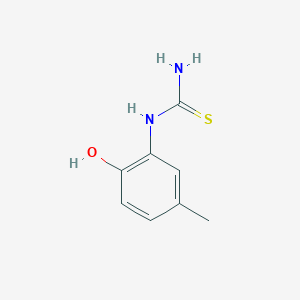
(2-Hydroxy-5-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-5-methylphenyl)thiourea is an organosulfur compound with the molecular formula C8H10N2OS. It is a derivative of thiourea, where the phenyl ring is substituted with a hydroxyl group at the second position and a methyl group at the fifth position. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Hydroxy-5-methylphenyl)thiourea can be synthesized through the reaction of 2-hydroxy-5-methylaniline with thiocyanate under acidic conditions. The reaction typically involves the use of hydrochloric acid as a catalyst, and the product is obtained through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxy-5-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-Hydroxy-5-methylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Research has explored its potential as a pharmacological agent with applications in treating various diseases.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-5-methylphenyl)thiourea involves its interaction with specific molecular targets. It can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-Phenylthiourea: A derivative with a phenyl group attached to the thiourea moiety.
N-(2-Hydroxyphenyl)thiourea: Similar to (2-Hydroxy-5-methylphenyl)thiourea but without the methyl group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring. This structural feature enhances its reactivity and allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
(2-hydroxy-5-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-5-2-3-7(11)6(4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPNRDPCABFRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methoxy-1-phenyl-5-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2734776.png)
![N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2734780.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734782.png)

![2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2734784.png)
![Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate](/img/structure/B2734785.png)
![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2734786.png)
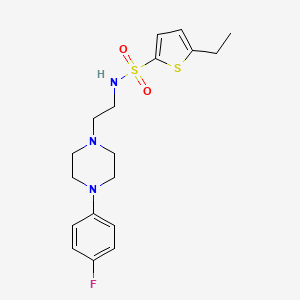
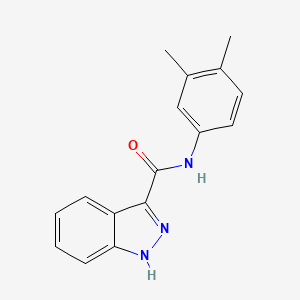
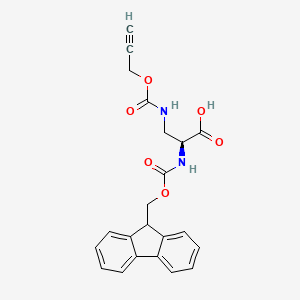
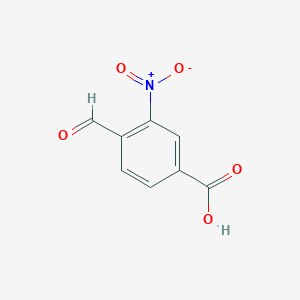
![N-{4-[1-(4-methylbenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2734794.png)
![6-(4-nitrophenyl)-3-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2734795.png)
